5-Azaspiro[3.4]octan-6-ylmethanol
Description
5-Azaspiro[3.4]octan-6-ylmethanol is a spirocyclic compound characterized by a nitrogen-containing azaspiro system. Its molecular formula is C₈H₁₅NO, with a molecular weight of 141.21 g/mol and a CAS registry number of 1208901-69-2 . The spiro system consists of a five-membered aziridine ring fused to a four-membered carbocyclic ring (denoted as [3.4]octane), with a hydroxymethyl group (-CH₂OH) attached to the nitrogen atom. This structural motif makes it a versatile building block in medicinal chemistry, particularly for synthesizing bioactive molecules and catalysts.
Properties
IUPAC Name |
5-azaspiro[3.4]octan-6-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-6-7-2-5-8(9-7)3-1-4-8/h7,9-10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZQODJMAPNUOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azaspiro[3.4]octan-6-ylmethanol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxymethyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable amine and a ketone, the spirocyclic structure can be formed through a cyclization reaction, followed by reduction to introduce the hydroxymethyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Azaspiro[3.4]octan-6-ylmethanol can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of reduced derivatives with different functional groups.
Substitution: Formation of substituted spirocyclic compounds with diverse functionalities.
Scientific Research Applications
Chemistry: 5-Azaspiro[3.4]octan-6-ylmethanol is used as a building block in organic synthesis due to its unique spirocyclic structure. It serves as a precursor for the synthesis of more complex molecules .
Biology: In biological studies, this compound is investigated for its potential interactions with biological macromolecules. Its structural features make it a candidate for studying enzyme inhibition and receptor binding .
Medicine: The compound is explored in drug design and development, particularly for its potential to interact with biological targets. Its spirocyclic structure is of interest in the design of novel therapeutic agents .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it valuable for various applications .
Mechanism of Action
The mechanism of action of 5-Azaspiro[3.4]octan-6-ylmethanol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting their activity or modulating their function. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing these interactions .
Comparison with Similar Compounds
Key Observations:
Spiro Ring Size: Smaller spiro systems (e.g., [2.4]heptane in ) reduce molecular weight but limit steric flexibility. Larger systems (e.g., [4.4]nonane in PTC-A ) accommodate bulky substituents, enhancing catalytic activity.
Functional Groups :
- Hydroxymethyl (-CH₂OH) groups (as in the target compound) favor hydrogen bonding, influencing solubility .
- Hydrochloride salts (e.g., ) improve stability and aqueous solubility for pharmaceutical formulations.
- Phase-transfer catalysts (e.g., PTC-A ) incorporate aromatic and ionic groups for catalytic efficiency.
Applications :
- Neutral spiro alcohols (e.g., target compound) are primarily used as synthetic intermediates .
- Derivatives like Aderbasib and PTC-A are optimized for therapeutic or catalytic roles.
Research Findings and Industrial Relevance
- Synthetic Utility : The target compound’s spiro[3.4]octane scaffold is less explored than [2.4] or [2.5] systems, offering unique conformational constraints for drug design .
- Comparative Reactivity: The [3.4]octane system exhibits intermediate ring strain compared to [2.4]heptane (higher strain) and [4.4]nonane (lower strain), influencing its reactivity in nucleophilic substitutions .
Biological Activity
5-Azaspiro[3.4]octan-6-ylmethanol is a bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a unique spirocyclic structure characterized by the presence of nitrogen and hydroxymethyl groups. Its molecular formula is CHN, with a molecular weight of approximately 141.21 g/mol. The structural configuration plays a crucial role in its interactions with biological targets, particularly in modulating enzyme and receptor activities.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation, although further studies are necessary to elucidate the mechanisms involved.
- Neurological Effects : Its structural similarities to known pharmacophores indicate potential applications in targeting neurological pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes involved in metabolic pathways, including those associated with cancer and infectious diseases.
- Receptor Modulation : It may also act as a modulator for receptors involved in neurotransmission, which could lead to therapeutic applications in treating neurological disorders.
Case Studies
- Antitubercular Activity : A study evaluated the compound's efficacy against Mycobacterium tuberculosis using the resazurin microtiter plate assay (REMA). The results indicated a minimum inhibitory concentration (MIC) of 0.016 μg/mL, showcasing its potential as an antitubercular agent .
- Inhibition Studies : Another investigation assessed the compound's interaction with the Pks13 enzyme, critical for mycobacterial cell wall synthesis. It demonstrated significant inhibition, suggesting potential for further development as an anti-TB drug .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 5-Azaspiro[3.4]octan-6-ylmethanol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically begins with azaspiro precursors, such as 5-azaspiro[3.4]octane derivatives, followed by functionalization. Fluorinating agents (e.g., DAST or Deoxo-Fluor) may introduce substituents, while oxidation or reduction steps generate the methanol group. Optimization involves controlling temperature (e.g., -78°C for fluorination) and solvent polarity (e.g., dichloromethane for stability). Post-synthetic purification via column chromatography or recrystallization is critical for isolating enantiomerically pure forms .
- Data Considerations : Track reaction parameters (time, temperature, solvent) and characterize intermediates via H/C NMR and HPLC to confirm regioselectivity.
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Combine H NMR (to identify proton environments near the spiro center), C NMR (to confirm quaternary carbon connectivity), and IR spectroscopy (to detect hydroxyl groups). X-ray crystallography is definitive for resolving stereochemical ambiguity, particularly for spirocyclic systems prone to conformational isomerism .
- Advanced Tip : Use computational tools (DFT calculations) to predict NMR chemical shifts and compare with experimental data for validation .
Advanced Research Questions
Q. What mechanistic insights guide the design of this compound derivatives for targeting enzyme inhibition (e.g., kinases or GPCRs)?
- Methodological Answer : Leverage molecular docking studies to evaluate interactions between the spiro scaffold and enzyme active sites (e.g., EGFR or dopamine receptors). The spirocyclic rigidity can restrict conformational freedom, enhancing binding specificity. Introduce substituents at the 6-position (methanol group) to modulate hydrogen-bonding capacity. Validate hypotheses using enzyme inhibition assays (e.g., IC measurements) .
- Data Contradiction Example : If computational models predict high affinity but in vitro assays show weak activity, reassess solvation effects or stereochemical mismatches .
Q. How can researchers resolve contradictions in reactivity data between this compound and analogous spiro compounds?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies to probe reaction mechanisms (e.g., nucleophilic substitution vs. radical pathways). Compare activation parameters (ΔH‡, ΔS‡) via Eyring analysis. Cross-validate using isotopic labeling (e.g., O in the methanol group) to trace reaction pathways .
- Case Study : If fluorinated analogs exhibit unexpected stability, investigate electronic effects of the spiro nitrogen using Hammett plots or DFT-based charge distribution maps .
Q. What experimental designs are optimal for studying the metabolic stability of this compound in preclinical models?
- Methodological Answer : Use a factorial design to test variables like pH, liver microsome concentration, and incubation time. Employ LC-MS/MS to quantify metabolites. Include control groups with known CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways. For in vivo studies, apply compartmental pharmacokinetic modeling to estimate clearance rates .
- Advanced Framework : Link results to theoretical models of spirocyclic compound metabolism, emphasizing the role of steric hindrance in reducing oxidative degradation .
Methodological Best Practices
- Theoretical Integration : Anchor studies in conceptual frameworks like transition-state theory (for reactivity) or QSAR models (for bioactivity) to ensure hypothesis-driven research .
- Data Reproducibility : Replicate key findings across multiple batches of synthesized compound to rule out batch-specific impurities .
- Collaborative Validation : Partner with computational chemists to reconcile experimental and theoretical data, particularly for stereochemical assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
